Mass Shift Differentiation: Dorzolamide-d5 (+5 Da) vs. Unlabeled Dorzolamide (0 Da) vs. Dorzolamide-d3 (+3 Da)
Dorzolamide-d5 Maleate provides a nominal mass increase of +5 Da relative to unlabeled dorzolamide, compared to +3 Da for dorzolamide-d3 alternatives. This larger mass differential reduces the risk of isotopic cross-talk between the analyte's [M+H+2] or [M+H+3] natural abundance isotopologues and the internal standard's monoisotopic peak, a critical consideration when quantifying analytes containing sulfur (dorzolamide contains three sulfur atoms, each contributing approximately 0.8%, 4.3%, and 0.2% to M+1, M+2, and M+3 isotopic abundances, respectively) . For a +3 Da mass shift, the natural M+3 abundance of unlabeled dorzolamide contributes measurable signal in the d3-IS channel, potentially causing calibration curve non-linearity at low concentrations .
| Evidence Dimension | Mass shift from unlabeled analyte (Da) and isotopic cross-talk risk |
|---|---|
| Target Compound Data | Dorzolamide-d5 Maleate: nominal mass +5 Da; five deuterium substitutions on ethylamino group |
| Comparator Or Baseline | Dorzolamide-d3 (hydrochloride): nominal mass +3 Da; three deuterium substitutions; unlabeled dorzolamide: 0 Da mass shift |
| Quantified Difference | +5 Da (d5) vs. +3 Da (d3) vs. 0 Da (unlabeled); +2 Da greater separation from analyte natural isotopic envelope |
| Conditions | Theoretical mass spectrometric analysis considering sulfur (³²S, ³³S, ³⁴S) natural isotopic abundance patterns; applicable to ESI-MS/MS and GC-MS |
Why This Matters
Procurement of d5 over d3 minimizes isotopic interference in low-concentration quantification, reducing method development burden and improving lower limit of quantitation (LLOQ) reliability.
